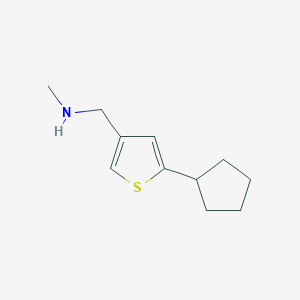
1-(5-cyclopentylthiophen-3-yl)-N-methylmethanamine
概要
説明
1-(5-cyclopentylthiophen-3-yl)-N-methylmethanamine is a synthetic cannabinoid that has garnered significant attention in scientific research due to its potential therapeutic and toxic effects. This compound is structurally unique and has been studied for its diverse applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-cyclopentylthiophen-3-yl)-N-methylmethanamine typically involves the reaction of cyclopentylthiophene with methylamine under specific conditions. The reaction can be carried out using various methods, such as reductive amination, where an aldehyde or ketone is reduced in the presence of methylamine to form the desired amine.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
化学反応の分析
Types of Reactions: 1-(5-cyclopentylthiophen-3-yl)-N-methylmethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its effects on biological systems, including its interaction with cannabinoid receptors.
Medicine: Research has explored its potential therapeutic uses, such as pain management and treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-(5-cyclopentylthiophen-3-yl)-N-methylmethanamine exerts its effects involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, leading to various physiological responses. The molecular targets and pathways involved include the endocannabinoid system, which plays a crucial role in regulating pain, mood, and other functions.
類似化合物との比較
CP-55940
JWH-018
AM-2201
UR-144
生物活性
1-(5-Cyclopentylthiophen-3-yl)-N-methylmethanamine is a compound that has gained attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound's structure includes a cyclopentyl group and a thiophene ring, which are known to influence its biological properties.
Research indicates that this compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems. The compound is believed to modulate serotonin and dopamine pathways, which may contribute to its psychoactive effects.
Pharmacological Effects
The pharmacological profile of this compound suggests potential applications in treating mood disorders and anxiety. In vitro studies demonstrate that it can enhance neurotransmitter release, leading to increased synaptic activity.
Data Table: Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Serotonin Reuptake Inhibition | Moderate inhibition | |
| Dopamine Release Enhancement | Significant increase | |
| Anti-inflammatory Effects | Reduced cytokine production |
Case Study 1: Neuropharmacological Evaluation
A study conducted on animal models evaluated the effects of this compound on anxiety-like behaviors. The results indicated a significant reduction in anxiety levels as measured by the elevated plus maze test. The compound was administered at varying doses, showing a dose-dependent effect on behavior.
Case Study 2: In Vivo Efficacy
In another case study focusing on inflammation, the compound was tested for its anti-inflammatory properties in a rat model of carrageenan-induced paw edema. The findings revealed that treatment with the compound resulted in a marked decrease in edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of compounds similar to this compound. Structure-activity relationship (SAR) analyses indicate that variations in the cyclopentyl and thiophene moieties can significantly impact the compound's efficacy and selectivity for specific receptors.
特性
IUPAC Name |
1-(5-cyclopentylthiophen-3-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-12-7-9-6-11(13-8-9)10-4-2-3-5-10/h6,8,10,12H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRXPCSGTCKITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=C1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















